Cas no 886903-85-1 (1-(2-chlorophenyl)methyl-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole)

1-(2-chlorophenyl)methyl-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
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- 1-[(2-chlorophenyl)methyl]-2-propan-2-ylsulfonylbenzimidazole
- 1-(2-chlorophenyl)methyl-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole
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- Inchi: 1S/C17H17ClN2O2S/c1-12(2)23(21,22)17-19-15-9-5-6-10-16(15)20(17)11-13-7-3-4-8-14(13)18/h3-10,12H,11H2,1-2H3
- InChI Key: SWRBQVCLGILYIZ-UHFFFAOYSA-N
- SMILES: C1(S(C(C)C)(=O)=O)N(CC2=CC=CC=C2Cl)C2=CC=CC=C2N=1
1-(2-chlorophenyl)methyl-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2640-0344-5μmol |
1-[(2-chlorophenyl)methyl]-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole |
886903-85-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2640-0344-25mg |
1-[(2-chlorophenyl)methyl]-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole |
886903-85-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2640-0344-20mg |
1-[(2-chlorophenyl)methyl]-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole |
886903-85-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2640-0344-4mg |
1-[(2-chlorophenyl)methyl]-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole |
886903-85-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2640-0344-30mg |
1-[(2-chlorophenyl)methyl]-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole |
886903-85-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2640-0344-75mg |
1-[(2-chlorophenyl)methyl]-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole |
886903-85-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2640-0344-15mg |
1-[(2-chlorophenyl)methyl]-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole |
886903-85-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2640-0344-10μmol |
1-[(2-chlorophenyl)methyl]-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole |
886903-85-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2640-0344-3mg |
1-[(2-chlorophenyl)methyl]-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole |
886903-85-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2640-0344-20μmol |
1-[(2-chlorophenyl)methyl]-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole |
886903-85-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
1-(2-chlorophenyl)methyl-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole Related Literature
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
Additional information on 1-(2-chlorophenyl)methyl-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole
1-(2-Chlorophenyl)methyl-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole: A Comprehensive Overview
The compound 1-(2-chlorophenyl)methyl-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole, with the CAS number 886903-85-1, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound belongs to the class of benzodiazoles, which are known for their unique electronic properties and structural versatility. The presence of a chlorophenyl group and a propane-2-sulfonyl substituent imparts distinctive chemical characteristics, making it a valuable compound for various applications.
Benzodiazoles are heterocyclic compounds consisting of a benzene ring fused with a diazole ring. The diazole moiety in this compound is further substituted with a methyl group attached to the 2-chlorophenyl ring and a sulfonyl group derived from propane. These substituents not only enhance the stability of the molecule but also contribute to its potential as a building block in drug design and advanced materials. Recent studies have highlighted the role of benzodiazoles in modulating biological processes, particularly in anti-inflammatory and anticancer therapies.
The synthesis of 1-(2-chlorophenyl)methyl-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole involves a multi-step process that typically begins with the preparation of the benzodiazole core. This is followed by selective substitution reactions to introduce the chlorophenylmethyl and sulfonyl groups. The precise control of reaction conditions is crucial to ensure high yields and purity, as any deviation can lead to undesired by-products or structural variations.
In terms of applications, this compound has shown promise in the development of novel pharmaceutical agents. Its ability to interact with specific biological targets, such as enzymes and receptors, makes it a potential candidate for drug discovery programs. For instance, recent research has explored its role as an inhibitor of certain kinases involved in cancer progression. Additionally, the sulfonyl group imparts lipophilic properties, which are advantageous for improving drug bioavailability.
Beyond pharmacology, this compound has also found applications in materials science. Its aromatic structure and electron-withdrawing substituents make it suitable for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). The integration of benzodiazoles into these devices enhances their performance by improving charge transport properties and emission efficiency.
The latest advancements in computational chemistry have further elucidated the electronic properties of this compound. Density functional theory (DFT) calculations have revealed that the chlorophenylmethyl group introduces steric hindrance while maintaining conjugation across the molecule. This balance between steric effects and conjugation is critical for optimizing its performance in both biological and electronic systems.
In conclusion, 1-(2-chlorophenyl)methyl-2-(propane-2-sulfonyl)-1H-1,3-benzodiazole stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, derived from the CAS number 886903-85-1, positions it as a valuable tool in advancing scientific research and technological innovation. As ongoing studies continue to uncover its full potential, this compound is poised to play an increasingly significant role in both academic and industrial settings.
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